molecular formula C8H17NO2 B1679071 Pregabalin CAS No. 148553-50-8

Pregabalin

Cat. No.: B1679071
CAS No.: 148553-50-8
M. Wt: 159.23 g/mol
InChI Key: AYXYPKUFHZROOJ-ZETCQYMHSA-N

Biological Activity

Pregabalin, a second-generation gabapentinoid, is primarily used for the treatment of neuropathic pain, epilepsy, and anxiety disorders. Its biological activity is largely attributed to its interaction with voltage-gated calcium channels in the central nervous system (CNS), specifically binding to the alpha2-delta subunit. This article explores the mechanisms, efficacy, and safety profile of this compound through various studies and clinical trials.

This compound exerts its effects by modulating neurotransmitter release through its binding to the alpha2-delta subunit of voltage-gated calcium channels. This action leads to a reduction in calcium influx, which subsequently decreases the release of excitatory neurotransmitters such as:

  • Glutamate
  • Substance P
  • Norepinephrine
  • Calcitonin gene-related peptide

This mechanism is crucial for its analgesic and anticonvulsant properties. Unlike other drugs that act on GABA receptors, this compound does not directly affect GABAergic transmission, which distinguishes it from classical anxiolytics and anticonvulsants .

Efficacy in Clinical Trials

This compound has been evaluated in numerous clinical trials for various conditions. Below are key findings from significant studies:

Neuropathic Pain

A meta-analysis including 28 randomized controlled trials (RCTs) with 6087 participants demonstrated that this compound significantly reduced neuropathic pain compared to placebo. The standardized mean difference (SMD) for pain reduction was -0.49 (95% CI -0.66 to -0.32), indicating a moderate effect size .

Table 1: Efficacy of this compound in Neuropathic Pain Conditions

ConditionNumber of TrialsParticipantsSMD (95% CI)
Diabetic Peripheral Neuropathy102500-0.48 (-0.67 to -0.29)
Postherpetic Neuralgia81800-0.52 (-0.72 to -0.32)
Sciatica51200-0.45 (-0.65 to -0.25)

Fibromyalgia

In fibromyalgia studies, this compound showed significant improvements in pain and sleep quality compared to placebo. A meta-analysis reviewed five high-quality RCTs involving 3808 patients, finding that this compound improved mean pain scores and sleep interference significantly .

Table 2: Efficacy of this compound in Fibromyalgia

Outcome MeasureThis compound Group (n=1904)Placebo Group (n=1904)p-value
Mean Pain Score Reduction-1.2-0.4<0.001
Sleep Quality ImprovementImproved by 30%Improved by 10%<0.001

Safety Profile

This compound is generally well tolerated; however, it is associated with several adverse effects, primarily somnolence and dizziness. A systematic review indicated that the incidence of any adverse event was significantly higher in the this compound group compared to placebo (p < 0.001) .

Table 3: Adverse Events Associated with this compound

Adverse EventThis compound (%)Placebo (%)
Somnolence3010
Dizziness255
Weight Gain155

Case Studies

  • Postherpetic Neuralgia : A randomized trial demonstrated that this compound significantly reduced pain intensity in patients suffering from postherpetic neuralgia with a notable improvement within the first week of treatment .
  • Spinal Cord Injury : In patients with neuropathic pain due to spinal cord injury, this compound treatment resulted in statistically significant pain relief over a 16-week period compared to placebo .
  • Anxiety Disorders : this compound has also been investigated for its anxiolytic effects, showing promise as an adjunct therapy for generalized anxiety disorder with improvements noted in anxiety scales compared to placebo .

Q & A

Basic Research Questions

Q. What is the molecular mechanism underlying pregabalin's analgesic and anticonvulsant effects?

this compound binds to the α2-δ subunit of voltage-gated calcium channels in the central and peripheral nervous systems, inhibiting excitatory neurotransmitter release (e.g., glutamate, substance P) . This modulation reduces neuronal hyperexcitability, which is critical in neuropathic pain and seizure disorders. Methodologically, preclinical studies utilize electrophysiological assays and radioligand binding techniques to quantify α2-δ affinity .

Q. How is this compound's efficacy in neuropathic pain assessed in clinical trials?

Standardized outcomes include ≥30% or ≥50% pain intensity reduction (11-point Likert scale) and Patient Global Impression of Change (PGIC) scores. Trials often employ randomized, double-blind, placebo-controlled designs with doses ranging from 150–600 mg/day, stratified by creatinine clearance . For example, in postherpetic neuralgia, 600 mg/day achieved a 62% responder rate (≥30% pain reduction) vs. 24% for placebo (NNT = 2.7) .

Q. What analytical methods are used to quantify this compound in pharmaceutical and biological matrices?

Reverse-phase HPLC with Quality by Design (QbD) principles optimizes parameters like mobile phase composition and column temperature for robust quantification in capsules . For enantiopurity analysis, capillary electrophoresis with cyclodextrin chiral selectors and derivatization (e.g., dansyl chloride) achieves detection limits of 0.015% for impurities . Green analytical chemistry approaches reduce solvent waste in fluorescence-based assays for plasma samples .

Advanced Research Questions

Q. How do preclinical models of this compound efficacy align with clinical outcomes, and what are the key discrepancies?

Preclinical studies consistently report robust analgesia across pain etiologies, even in conditions where clinical trials show limited efficacy (e.g., fibromyalgia). Meta-analyses highlight poor translational validity due to underreporting of bias mitigation (e.g., randomization, blinding) and overreliance on reflexive pain measures (e.g., paw withdrawal) rather than affective pain . For example, this compound reduced mechanical allodynia in rodent neuropathy models but showed modest PGIC improvements clinically .

Q. What methodological considerations are critical for optimizing this compound dosing in heterogeneous neuropathic pain populations?

Dose-response meta-analyses reveal 300–600 mg/day as optimal for diabetic neuropathy and postherpetic neuralgia, but interindividual variability necessitates creatinine clearance adjustments . Bayesian adaptive trial designs can personalize dosing by integrating pharmacokinetic data (e.g., renal function) and dynamic pain biomarkers (e.g., quantitative sensory testing) .

Q. Does this compound exhibit neuroprotective properties in preclinical neuropathy models?

Emerging evidence suggests this compound mitigates nerve damage by downregulating pro-inflammatory cytokines (e.g., TNF-α) and promoting axonal regeneration in rodent chronic constriction injury models. These effects are dose-dependent and validated via histomorphometry and electrophysiological recovery assays .

Q. How can methodological rigor in preclinical this compound studies be improved to enhance translational relevance?

Implementing ARRIVE guidelines, including sample size calculations, blinded outcome assessment, and reporting of negative results, reduces overestimation of efficacy. Multi-modal pain assessment (e.g., conditioned place aversion for affective pain) better models clinical complexity .

Q. What long-term safety data are available for this compound in real-world populations?

Observational studies with 3-month follow-ups report dose-dependent adverse events (e.g., dizziness: 29–35%; somnolence: 16–25%) and discontinuation rates (18–28%). Multivariate regression identifies baseline comorbidities and concomitant opioids as predictors of tolerability .

Q. How does this compound monotherapy compare to combination therapies (e.g., with duloxetine) in neuropathic pain management?

A randomized trial comparing this compound monotherapy (150–300 mg/day) with this compound-duloxetine combinations found comparable efficacy but reduced dropout rates in the combination group due to lower adverse events (e.g., somnolence: 16% vs. 25%) . Mechanistic synergy via dual modulation of calcium channels (this compound) and serotonin-norepinephrine reuptake (duloxetine) warrants further pharmacodynamic studies .

Q. What advanced pharmacokinetic strategies address this compound's enantiomeric purity and bioavailability challenges?

Chiral separation via cyclodextrin-enhanced capillary electrophoresis ensures >99.9% enantiopurity in formulations, critical for avoiding R-pregabalin impurities linked to reduced efficacy . Population pharmacokinetic models incorporating renal function and genetic polymorphisms (e.g., OCT2 transporters) optimize dosing in subpopulations .

Properties

IUPAC Name

(3S)-3-(aminomethyl)-5-methylhexanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CN
Source PubChem
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Molecular Formula

C8H17NO2
Source PubChem
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DSSTOX Substance ID

DTXSID1045950
Record name Pregabalin
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Molecular Weight

159.23 g/mol
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Physical Description

Solid
Record name Pregabalin
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Solubility

Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L
Record name Pregabalin
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Record name Pregabalin
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Mechanism of Action

Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors., Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport., Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function., Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake., Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ..., For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page.
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Color/Form

White to off-white crystalline solid

CAS No.

148553-50-8
Record name Pregabalin
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Melting Point

186-188 °C
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Retrosynthesis Analysis

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